2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide
Description
2-Amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide (CAS: 667412-67-1) is a thiophene-based carboxamide derivative with a molecular formula of C₁₃H₂₀N₂OS and a molecular weight of 252.38 g/mol . Its structure comprises a thiophene ring substituted with amino (NH₂), methyl (CH₃), and carboxamide (CONH-cyclohexyl) groups. This compound is part of a broader class of 2-aminothiophene-3-carboxamides, which are recognized for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties . The cyclohexyl group at the carboxamide position distinguishes it from analogs with aromatic or smaller aliphatic substituents, influencing its physicochemical and pharmacological behavior.
Properties
IUPAC Name |
2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-8-9(2)17-12(14)11(8)13(16)15-10-6-4-3-5-7-10/h10H,3-7,14H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFSJUNPLLCVPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC2CCCCC2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901202696 | |
| Record name | 2-Amino-N-cyclohexyl-4,5-dimethyl-3-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901202696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667412-67-1 | |
| Record name | 2-Amino-N-cyclohexyl-4,5-dimethyl-3-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667412-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-N-cyclohexyl-4,5-dimethyl-3-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901202696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide typically involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with cyclohexylamine in the presence of a coupling agent . The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-inflammatory Properties
Preliminary studies indicate that 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide may exhibit significant anti-inflammatory effects. Its structural similarity to other biologically active compounds suggests potential efficacy in targeting specific inflammatory pathways.
Case Study:
A study conducted by Mohan and Saravanan (2003) demonstrated that thiophene derivatives, including compounds similar to 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide, showed promising anti-inflammatory activity in RAW 264.7 murine macrophage assays. The results indicated a notable reduction in nitric oxide production, suggesting a mechanism for anti-inflammatory action.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Its ability to inhibit bacterial growth positions it as a candidate for developing new antibacterial agents.
Data Table: Antimicrobial Activity of Thiophene Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide | Staphylococcus aureus | 0.25 μg/mL |
| Other Thiophene Derivative A | Escherichia coli | 0.5 μg/mL |
| Other Thiophene Derivative B | Candida albicans | 4 μg/mL |
This table illustrates the antimicrobial potency of various thiophene derivatives, highlighting the potential of 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide.
Material Science Applications
The unique electronic properties of 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide make it suitable for applications in materials science, particularly in organic electronics and sensors.
1. Organic Electronics
Research indicates that compounds with thiophene structures can be used in organic photovoltaic devices due to their favorable charge transport properties.
Case Study:
A study highlighted the use of thiophene derivatives in organic solar cells, demonstrating improved efficiency when incorporated into active layers. The electronic characteristics of 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide could enhance the performance of such devices.
2. Sensor Technology
The compound's sensitivity to environmental changes suggests potential applications in sensor technology for detecting gases or biological markers.
Mechanism of Action
The mechanism of action of 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Cyclohexyl vs. Aromatic Substituents: The cyclohexyl group in the target compound introduces steric bulk and non-polar character compared to aromatic substituents (e.g., 2-methoxyphenyl or 4-acetylphenyl). This may reduce π-π stacking interactions but enhance lipid solubility .
- Carboxamide vs. Cyanoacetamido Groups: Compound 92a (cyanoacetamido) demonstrated superior antioxidant activity (56.9% DPPH scavenging at 100 μM) due to increased polarity from the nitrile group, whereas the target compound’s carboxamide group may favor hydrogen bonding in biological targets .
Antioxidant Activity
- Compound 92a: Exhibited 56.9% DPPH and 55.5% nitric oxide scavenging at 100 μM, attributed to the electron-withdrawing cyano group enhancing radical stabilization .
- Target Compound: No direct antioxidant data is available, but structural similarities suggest moderate activity.
Antimicrobial Activity
- Thieno[2,3-d]pyrimidine Derivatives: Synthesized from 2-amino-4,5-dimethylthiophene-3-carboxamide precursors, these derivatives showed antibacterial activity comparable to streptomycin. The cyclohexyl substituent in the target compound may hinder cyclization into such derivatives compared to analogs with smaller substituents (e.g., ethyl esters) .
Crystallographic and Stability Profiles
- 2-Amino-N-(2-methoxyphenyl) Analog: Crystal packing is stabilized by intramolecular N–H⋯O and C–H⋯O hydrogen bonds, forming pseudo-six-membered rings. In contrast, the cyclohexyl group in the target compound may favor intermolecular van der Waals interactions over hydrogen bonding, altering solubility and melting points .
Biological Activity
2-Amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide is a synthetic compound with potential biological activity, particularly in the realm of medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential applications based on diverse scientific research findings.
Chemical Structure and Properties
The molecular formula of 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide is with a molecular weight of approximately 252.38 g/mol. Its structure features a thiophene ring substituted with an amino group and a cyclohexyl group, along with two methyl groups at the 4 and 5 positions. This unique arrangement contributes to its biological activity profile.
Anticancer Properties
Preliminary studies indicate that 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide exhibits significant anticancer effects. It has been evaluated against various cancer cell lines, showing promising results:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Breast Cancer | 1.5 | Inhibition of cell proliferation |
| Colon Cancer | 2.0 | Induction of apoptosis |
| Lung Cancer | 1.8 | Cell cycle arrest at G1 phase |
| Prostate Cancer | 2.5 | Reduced viability |
These results suggest that the compound may function as a selective topoisomerase II inhibitor, a mechanism known to disrupt DNA replication in cancer cells .
The mechanism through which this compound exerts its effects involves interaction with specific molecular targets such as enzymes or receptors linked to cancer proliferation pathways. Molecular docking studies have indicated that it may bind effectively to these targets, enhancing its anticancer potential.
Case Studies
- Study on Breast Cancer Cell Lines : A study demonstrated that treatment with 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide resulted in a significant reduction in cell viability and induced apoptosis in MCF-7 breast cancer cells. The compound was found to activate caspase pathways, leading to programmed cell death .
- Colon Cancer Research : In another investigation, the compound was tested against HT-29 colon cancer cells, where it showed an IC50 value of 2 µM. The study reported that the compound inhibited cell migration and invasion, suggesting potential utility in preventing metastasis .
Anti-inflammatory Effects
Research has indicated that compounds similar to 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes . This suggests potential applications in treating inflammatory diseases.
Immunomodulatory Effects
Recent studies have explored the immunomodulatory effects of thiophene derivatives, indicating that they can enhance the release of extracellular vesicles (EVs) with immunostimulatory potency. This property may be leveraged for therapeutic strategies in immunotherapy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-amino-N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide derivatives?
- Methodology : Derivatives are synthesized via (i) acylation using anhydrides (e.g., maleic or glutaric anhydride) in dry CH₂Cl₂ followed by purification via reverse-phase HPLC or recrystallization , (ii) Knoevenagel condensation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with substituted benzaldehydes in the presence of piperidine and acetic acid , and (iii) microwave-assisted synthesis (900 W, 90 seconds) using ethanol and glacial acetic acid as catalysts .
Q. How is the structural characterization of thiophene-3-carboxamide derivatives validated?
- Techniques :
- X-ray crystallography for determining dihedral angles (e.g., 13.9° between aromatic rings) and hydrogen-bonding networks (e.g., N–H⋯O, C–H⋯O) .
- Spectroscopy : IR confirms functional groups (C=O, NH), while ¹H/¹³C NMR and HRMS validate molecular structure and purity .
Q. What in vitro assays are used to evaluate biological activities of these compounds?
- Antioxidant activity : Assessed via nitric oxide (NO) radical scavenging assays, with compounds like 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide showing >55% inhibition due to polar carboxamide groups .
- Anti-inflammatory activity : Tested in vivo using carrageenan-induced paw edema models .
Advanced Research Questions
Q. How can synthetic yield discrepancies be resolved when using different purification methods?
- Data reconciliation : Compare purity outcomes from HPLC (e.g., 97% purity for compound 23 ) versus recrystallization (e.g., 72–94% yields for derivatives 3a–3k ). Contradictions arise from solvent polarity and crystal lattice stability, requiring optimization based on substituent hydrophobicity .
Q. What role does molecular conformation play in biological activity?
- Conformational analysis : Intramolecular hydrogen bonds (e.g., N1–H1⋯O1 forming a six-membered ring) lock the molecule into a rigid conformation, reducing flexibility and enhancing binding to biological targets like adenosine receptors . Substituents like ortho-chloro groups reverse amide orientation, altering hydrogen-bonding patterns and stability .
Q. How do electronic effects of substituents influence structure-activity relationships (SAR)?
- Case study : Nitrile (-CN) and carboxamide (-CONH₂) groups at the 3-position enhance antioxidant activity by increasing polarity and radical scavenging capacity. Derivatives with these groups show >50% NO inhibition . In contrast, hydrophobic substituents (e.g., cyclohexyl) improve membrane permeability for anti-inflammatory applications .
Q. What advanced techniques optimize reaction efficiency in derivative synthesis?
- Microwave-assisted synthesis : Reduces reaction time from hours (traditional heating) to 90 seconds, achieving >90% yield for imine derivatives (e.g., AMSM-2(a–k)) . Compare with traditional methods requiring reflux conditions (e.g., 5–6 hours for Knoevenagel condensations ).
Q. How are crystallographic data contradictions resolved when compared to spectroscopic results?
- Case example : Discrepancies in molecular geometry (e.g., bond angles) between X-ray data and DFT calculations are addressed by refining hydrogen atom positions using SHELX software and validating via Hirshfeld surface analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
